{2-azabicyclo[2.2.1]heptan-4-yl}methanol is a bicyclic compound characterized by its unique structure and potential applications in various scientific fields. The molecular formula is CHNO, and it is known for its rigidity and interesting chemical behavior. This compound is often studied for its biological activities, making it a valuable subject in medicinal chemistry and organic synthesis.
The compound belongs to the class of azabicyclic compounds, specifically the bicyclo[2.2.1] structure, which incorporates a nitrogen atom into its ring system. It can be classified under alkaloids due to its nitrogen content and is recognized for its potential pharmacological properties.
The synthesis of {2-azabicyclo[2.2.1]heptan-4-yl}methanol typically involves several key steps:
The molecular structure of {2-azabicyclo[2.2.1]heptan-4-yl}methanol features a bicyclic framework with one nitrogen atom incorporated into the ring system. Key structural data includes:
This structure allows for unique interactions with biological targets, which is crucial for its applications in medicinal chemistry.
{2-azabicyclo[2.2.1]heptan-4-yl}methanol can undergo various chemical reactions:
These reactions expand the utility of {2-azabicyclo[2.2.1]heptan-4-yl}methanol in synthetic organic chemistry.
The mechanism of action of {2-azabicyclo[2.2.1]heptan-4-yl}methanol primarily involves its interactions with biological molecules:
Property | Value |
---|---|
CAS Number | 2613384-34-0 |
Molecular Formula | CHNO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | 2-azabicyclo[2.2.1]heptan-4-ylmethanol |
InChI | InChI=1S/C7H13NO/c9-5-7... |
Purity | 95% |
These properties indicate that {2-azabicyclo[2.2.1]heptan-4-yl}methanol is a relatively stable compound with specific reactivity patterns that are exploitable in chemical synthesis.
The compound has several notable applications across various scientific fields:
{2-Azabicyclo[2.2.1]heptan-4-yl}methanol belongs to the bridged bicyclic structural class, distinguished from fused ring systems by the presence of two distinct bridgehead atoms (C1 and C4) connected by three bridging chains: -CH₂-N- (B1), -CH₂-CH₂- (B2), and -CH- (B3). This architecture creates a norbornane-like scaffold where one bridgehead carbon is replaced by nitrogen at position 2, fundamentally altering electronic distribution and molecular geometry compared to carbocyclic analogues. The structural rigidity imposed by this bicyclic framework significantly influences conformational behavior and pharmacophoric presentation in medicinal chemistry contexts, as evidenced in CXCR2 antagonists derived from similar scaffolds [2] [7].
Table 1: Fundamental Molecular Descriptors of {2-Azabicyclo[2.2.1]heptan-4-yl}methanol
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₇H₁₃NO | PubChem CID 155893992 |
SMILES Notation | C1CC2(CC1NC2)CO | PubChem CID 155893992 |
InChI Key | SSGYWJKDARVKID-UHFFFAOYSA-N | PubChem CID 155893992 |
Ring System Classification | Bridged Bicyclic | IUPAC Nomenclature Rules |
Bridge Atoms | C1-N2 (B1), C1-C4 (B2), C4-N2 (B3) | Structural Analysis |
The systematic classification follows IUPAC's bridged bicycloalkane nomenclature, where the parent hydrocarbon is bicyclo[2.2.1]heptane. Replacement of the C2 carbon with nitrogen generates the 2-azabicyclo[2.2.1]heptane core, positioning the nitrogen at a bridgehead vertex. This structural motif frequently serves as a conformationally restricted piperidine or pyrrolidine bioisostere in drug design, leveraging its reduced conformational flexibility to enhance target selectivity and metabolic stability, as demonstrated in neuropharmacological agents [7] .
Chirality in {2-azabicyclo[2.2.1]heptan-4-yl}methanol arises primarily from the C4 bridgehead carbon, which constitutes a stereogenic center. This carbon atom adopts a tertrahedral geometry with bonds to three distinct structural elements: the methane bridge (C7), methylene bridge (C5-C6), and the hydroxymethyl substituent. Consequently, two enantiomeric forms exist: (4R)- and (4S)-configured derivatives, as confirmed by stereospecific synthesis and isolation of enantiopure intermediates like ((2S)-1-azabicyclo[2.2.1]heptan-2-yl)methanol [4] [9].
The hydroxymethyl group exhibits exo/endo diastereotopicity relative to the nitrogen bridge. X-ray crystallographic analyses of related carbocyclic nucleosides demonstrate that the endo orientation (syn to the nitrogen bridge) typically enhances biological interactions due to reduced steric encumbrance, while the exo isomer (anti to nitrogen) may favor different pharmacological profiles [6] [9]. This stereoelectronic distinction critically influences molecular recognition, as evidenced by significant potency differences between diastereomers in P2Y receptor antagonists derived from similar constrained scaffolds [3].
Table 2: Stereochemical Configurations and Their Implications
Stereochemical Feature | Configuration Options | Structural/Biological Significance |
---|---|---|
C4 Absolute Configuration | (4R), (4S) | Determines overall molecular chirality; influences receptor binding complementarity |
Hydroxymethyl Orientation | endo, exo | endo: Enhanced hydrogen bonding capacity in enzymatic pockets [6] |
exo: Altered solvation properties and membrane permeability | ||
Ring Pucker Conformation | North (N), South (S) | (N)-conformation preferred for nucleoside receptor binding [3] |
The naming of this compound follows systematic yet flexible IUPAC conventions for bridged heterocycles, leading to several chemically valid nomenclature variants:
Primary Systematic Name: {2-Azabicyclo[2.2.1]heptan-4-yl}methanol prioritizes nitrogen position in the parent heterocycle (Rule B-4.1). The prefix "2-aza-" designates nitrogen replacement at carbon position 2, while "heptan-4-yl" identifies the attachment point of the methanol substituent at bridgehead carbon C4. This numbering scheme is predominant in chemical databases like PubChem [1].
Stereospecific Notation: ((4R)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol or ((4S)-2-azabicyclo[2.2.1]heptan-4-yl)methanol explicitly configures the chiral center. Patent literature frequently employs this specification when biological activity is stereoselective, as seen in neuroactive compound disclosures [7] .
Alternative Numbering: (1-Azabicyclo[2.2.1]heptan-4-yl)methanol represents a less common variant where nitrogen is designated as position 1 rather than 2. This convention occasionally appears in pharmaceutical patents but violates IUPAC's recommended bridgehead numbering sequence where heteroatoms receive lowest possible locants [7].
Table 3: Comparative Nomenclature Conventions and Applications
Nomenclature Convention | Example | Contextual Application | Advantages/Limitations |
---|---|---|---|
Parent heterocycle prioritized numbering | {2-azabicyclo[2.2.1]heptan-4-yl}methanol | Chemical databases (PubChem, ChemSpider) [1] | Universally recognized; lacks stereochemical specificity |
Cahn-Ingold-Prelog specified | ((4R)-2-azabicyclo[2.2.1]heptan-4-yl)methanol | Patent literature for enantiomer-specific claims [4] [7] | Critical for describing chiral pharmacology; more verbose |
Alternative bridgehead numbering | (1-azabicyclo[2.2.1]heptan-4-yl)methanol | Historical patents and some synthetic literature | Non-standard; potential for registry ambiguity |
The methanol substituent may alternatively be named as "hydroxymethyl-" when functioning as a prefix (e.g., 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane). This interchangeable designation follows IUPAC Rule P-63.3.1 for functional class nomenclature. However, the "methanol" suffix more accurately designates the -CH₂OH group as the principal function when it represents the core focus of chemical reactivity or biological interactions, particularly in drug metabolites and prodrug designs derived from this scaffold [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1